Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate hydrochloride
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Overview
Description
Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate hydrochloride: is a chemical compound that belongs to the class of tetrahydroisoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate hydrochloride typically involves the following steps:
Formation of Tetrahydroisoquinoline: The starting material, tetrahydroisoquinoline, is synthesized through the reduction of isoquinoline using hydrogenation techniques.
Acetylation: The tetrahydroisoquinoline undergoes acetylation with acetic anhydride to form the corresponding acetate derivative.
Methylation: The acetate derivative is then methylated using methyl iodide to introduce the methyl group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to convert the compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the tetrahydroisoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can yield quinoline derivatives.
Reduction Products: Reduction can produce dihydroisoquinoline derivatives.
Substitution Products: Substitution reactions can lead to the formation of various amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate hydrochloride is studied for its potential biological activities, including its role in enzyme inhibition and receptor binding.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, leading to its biological activity. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: This compound is structurally similar but lacks the acetate group.
Methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate: This is an enantiomer of the compound .
Uniqueness: Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate hydrochloride is unique due to its specific structural features, which influence its reactivity and biological activity
Properties
IUPAC Name |
methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-15-12(14)6-10-8-13-7-9-4-2-3-5-11(9)10;/h2-5,10,13H,6-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMZUMBRSHPBQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CNCC2=CC=CC=C12.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16261-33-9 |
Source
|
Record name | methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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